molecular formula C12H14N2O4 B322061 1-[(4-Nitrophenoxy)acetyl]pyrrolidine CAS No. 50508-34-4

1-[(4-Nitrophenoxy)acetyl]pyrrolidine

Cat. No.: B322061
CAS No.: 50508-34-4
M. Wt: 250.25 g/mol
InChI Key: UQYFUARYMROWQH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrophenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(4-Nitrophenoxy)acetyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Nitrophenoxy)acetyl]pyrrolidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy moiety can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

1-[(4-Nitrophenoxy)acetyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenoxy)acetyl]pyrrolidine: Similar structure but with a methoxy group instead of a nitro group.

    1-[(4-Chlorophenoxy)acetyl]pyrrolidine: Contains a chlorine atom instead of a nitro group.

    1-[(4-Bromophenoxy)acetyl]pyrrolidine: Contains a bromine atom instead of a nitro group.

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

2-(4-nitrophenoxy)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(13-7-1-2-8-13)9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYFUARYMROWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253325
Record name 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-34-4
Record name 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50508-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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